molecular formula C16H13ClN6O3 B14149430 6-chloro-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine CAS No. 6803-95-8

6-chloro-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14149430
CAS No.: 6803-95-8
M. Wt: 372.76 g/mol
InChI Key: CNOCYSNDVWLQML-UHFFFAOYSA-N
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Description

6-chloro-N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing a ring of three carbon and three nitrogen atoms. This particular compound is characterized by the presence of chloro, methoxyphenyl, and nitrophenyl groups attached to the triazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride.

    Substitution Reactions: The chloro, methoxyphenyl, and nitrophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific catalysts and solvents to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the nitrophenyl group, converting it to an amino group.

    Substitution: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Compounds with oxidized methoxyphenyl groups.

    Reduction Products: Compounds with amino groups replacing the nitrophenyl group.

    Substitution Products: Compounds with various nucleophiles replacing the chloro group.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biochemical Studies: Used as a probe to study enzyme interactions.

Medicine

    Drug Development:

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Polymer Industry: Utilized in the synthesis of specialty polymers.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine would depend on its specific application. For example, in biochemical studies, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
  • 6-chloro-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

The presence of both methoxyphenyl and nitrophenyl groups in 6-chloro-N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine may confer unique chemical and biological properties compared to similar compounds. These properties could include specific reactivity patterns and interactions with biological targets.

Properties

CAS No.

6803-95-8

Molecular Formula

C16H13ClN6O3

Molecular Weight

372.76 g/mol

IUPAC Name

6-chloro-2-N-(4-methoxyphenyl)-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H13ClN6O3/c1-26-13-8-4-11(5-9-13)19-16-21-14(17)20-15(22-16)18-10-2-6-12(7-3-10)23(24)25/h2-9H,1H3,(H2,18,19,20,21,22)

InChI Key

CNOCYSNDVWLQML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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